molecular formula C32H24 B14015587 9-(Triphenylmethyl)-9H-fluorene CAS No. 67635-27-2

9-(Triphenylmethyl)-9H-fluorene

Cat. No.: B14015587
CAS No.: 67635-27-2
M. Wt: 408.5 g/mol
InChI Key: DOKUXMMVEOIIHA-UHFFFAOYSA-N
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Description

9-Trityl-9H-fluorene is an organic compound with the molecular formula C32H24. It is a derivative of fluorene, where the hydrogen atom at the 9-position is replaced by a trityl group (triphenylmethyl group). This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-trityl-9H-fluorene typically involves the reaction of fluorene with triphenylmethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

While specific industrial production methods for 9-trityl-9H-fluorene are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Trityl-9H-fluorene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Trityl-9H-fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-trityl-9H-fluorene involves its interaction with various molecular targets. The trityl group can stabilize reactive intermediates, making the compound useful in catalysis and other chemical processes. The pathways involved often include electron transfer and radical formation, which are crucial in many organic reactions .

Comparison with Similar Compounds

Similar Compounds

    9-Silafluorene: Contains a silicon atom at the 9-position instead of a trityl group.

    9-Germafluorene: Contains a germanium atom at the 9-position.

    9-Fluorenylmethoxycarbonyl (Fmoc): Used in peptide synthesis.

Uniqueness

9-Trityl-9H-fluorene is unique due to the presence of the trityl group, which imparts significant stability and alters its reactivity compared to other fluorene derivatives. This makes it particularly useful in synthetic chemistry and materials science .

Properties

CAS No.

67635-27-2

Molecular Formula

C32H24

Molecular Weight

408.5 g/mol

IUPAC Name

9-trityl-9H-fluorene

InChI

InChI=1S/C32H24/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H

InChI Key

DOKUXMMVEOIIHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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